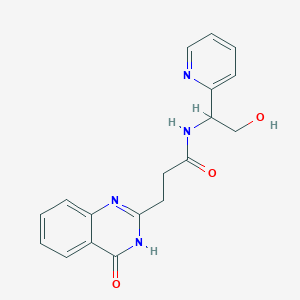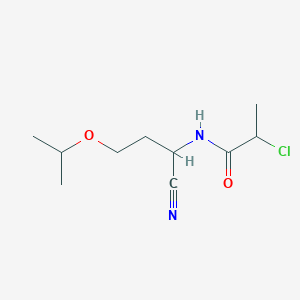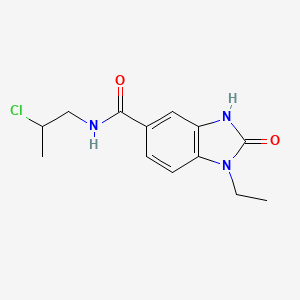![molecular formula C11H14N4OS B7432166 N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide, also known as CT-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. CT-1 belongs to the class of thiadiazole derivatives, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been found to inhibit the activity of the NF-κB and STAT3 signaling pathways, which are involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has also been found to have antioxidant effects, which may contribute to its anti-inflammatory and anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide is that it has been shown to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide. One area of interest is the development of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide-based therapies for cancer and inflammatory diseases. Another area of interest is the elucidation of the exact mechanism of action of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide for therapeutic use.
Synthesis Methods
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-cyanocyclohexylmethylamine with thiocarbonyl diimidazole, followed by the addition of 5-amino-1,3,4-thiadiazole-2-thiol. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-5-8-1-3-9(4-2-8)6-13-11(16)10-7-14-15-17-10/h7-9H,1-4,6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEPPPQDHIYNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CN=NS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432093.png)
![N-but-2-ynyl-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432109.png)
![1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)

![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)


![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![tert-butyl N-[3-[[[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl]amino]methyl]oxetan-3-yl]carbamate](/img/structure/B7432173.png)
![Methyl 1-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carbonyl]-5-hydroxypiperidine-3-carboxylate](/img/structure/B7432180.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)